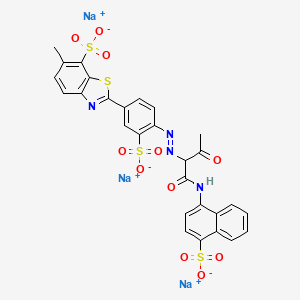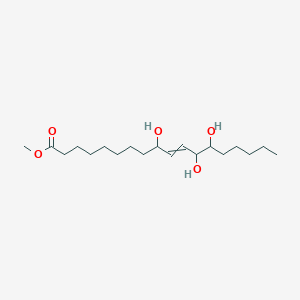
Methyl 9,12,13-trihydroxyoctadec-10-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 9,12,13-trihydroxyoctadec-10-enoate is a methyl ester derivative of 9,12,13-trihydroxyoctadec-10-enoic acid, a long-chain fatty acid. This compound is characterized by the presence of three hydroxyl groups at positions 9, 12, and 13, and a double bond at position 10 in the octadecenoic acid chain . It is a member of the TriHOME (trihydroxy-octadecenoic acid) family, which are known for their biological activities and roles in various metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 9,12,13-trihydroxyoctadec-10-enoate typically involves the esterification of 9,12,13-trihydroxyoctadec-10-enoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve the extraction of 9,12,13-trihydroxyoctadec-10-enoic acid from natural sources, followed by its esterification. The extraction process can involve the use of solvents like hexane or ethanol to isolate the acid from plant materials .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 9,12,13-trihydroxyoctadec-10-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form a saturated ester.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst can be used for the reduction of the double bond.
Substitution: Alcohols or carboxylic acids in the presence of acid catalysts can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated methyl esters.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
Methyl 9,12,13-trihydroxyoctadec-10-enoate has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of hydroxylated fatty acids.
Biology: Investigated for its role in plant metabolism and its effects on plant growth and development.
Medicine: Studied for its potential anti-inflammatory and antioxidant properties.
Industry: Used in the formulation of cosmetics and skincare products due to its moisturizing properties.
Mecanismo De Acción
The mechanism of action of methyl 9,12,13-trihydroxyoctadec-10-enoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl groups can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence metabolic pathways related to lipid metabolism and oxidative stress response.
Comparación Con Compuestos Similares
Similar Compounds
9,12,13-trihydroxyoctadec-10-enoic acid: The parent compound with similar biological activities.
9,10,13-trihydroxyoctadec-11-enoic acid: Another TriHOME with hydroxyl groups at different positions.
9,12,13-trihydroxy-10-octadecenoic acid: A structural isomer with similar properties.
Uniqueness
Methyl 9,12,13-trihydroxyoctadec-10-enoate is unique due to its methyl ester group, which can influence its solubility and reactivity compared to its parent acid. This modification can enhance its stability and make it more suitable for certain applications in research and industry .
Propiedades
IUPAC Name |
methyl 9,12,13-trihydroxyoctadec-10-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O5/c1-3-4-8-12-17(21)18(22)15-14-16(20)11-9-6-5-7-10-13-19(23)24-2/h14-18,20-22H,3-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJFTSYXWYQFHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(C=CC(CCCCCCCC(=O)OC)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00783184 |
Source


|
| Record name | Methyl 9,12,13-trihydroxyoctadec-10-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00783184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38947-15-8 |
Source


|
| Record name | Methyl 9,12,13-trihydroxyoctadec-10-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00783184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
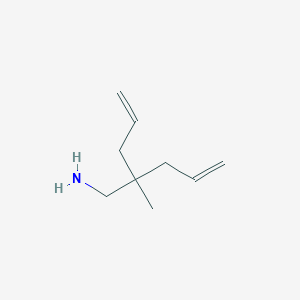
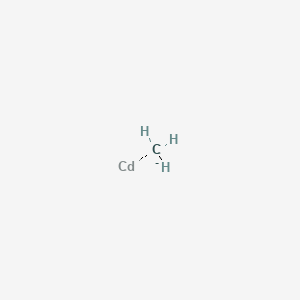
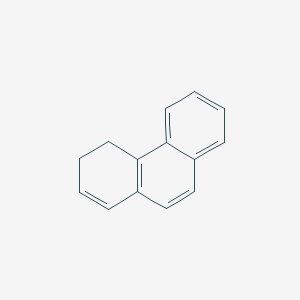
![3-Chloro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14658045.png)
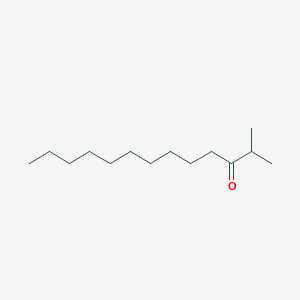
![Methyl [(3-nitrophenyl)carbamothioyl]carbamate](/img/structure/B14658053.png)

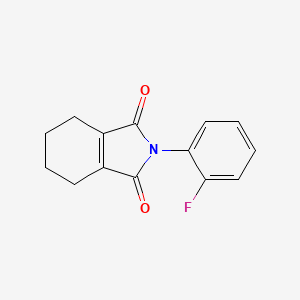
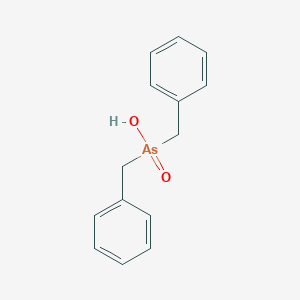

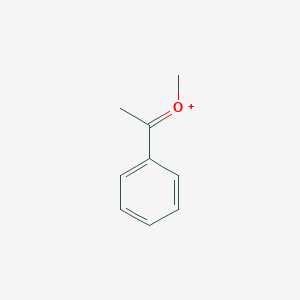

![{2-[(4-Butylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14658098.png)
